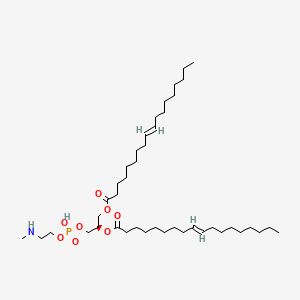

18:1 Monomethyl PE

Description

See other relationships...

Properties

CAS No. |

96687-23-9 |

|---|---|

Molecular Formula |

C42H80NO8P |

Molecular Weight |

758.1 g/mol |

IUPAC Name |

[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(methylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |

InChI Key |

LPXFOQGBESUDAX-NLEYBKGJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Solid |

Synonyms |

1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE), a monounsaturated N-methylated phosphatidylethanolamine (B1630911). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipidomics, and membrane biophysics.

Core Physicochemical Properties

This compound, a derivative of the ubiquitous membrane phospholipid phosphatidylethanolamine (PE), is distinguished by the addition of a single methyl group to its primary amine. This seemingly minor modification significantly influences its physicochemical behavior and biological function. It is a glycerophospholipid formed by the sequential methylation of phosphatidylethanolamine.[1]

| Property | Value for this compound | Value for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for Comparison | Source |

| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | [2] |

| Molecular Formula | C₄₂H₈₀NO₈P | C₄₁H₇₈NO₈P | [2] |

| Molecular Weight | 758.06 g/mol | 744.03 g/mol | [2] |

| Monoisotopic Mass | 757.562 g/mol | 743.54650544 Da | [2] |

| Physical Form | Powder | Waxy Solid | |

| Melting Point | Data not available | -16 °C (gel to liquid-crystalline phase transition) | |

| Solubility | Predicted Water Solubility: 4.1e-05 g/L | Slightly soluble in water | |

| Critical Micelle Concentration (CMC) | Data not available | Data not available |

Signaling Pathway Involvement: Phosphatidylcholine Biosynthesis

This compound is a key intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a pathway catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This enzymatic process involves three sequential methylation steps, with S-adenosyl methionine (SAM) serving as the methyl group donor.

Experimental Protocols

The characterization of the physicochemical properties of phospholipids (B1166683) like this compound involves a range of biophysical techniques. Below are detailed methodologies for key experiments.

Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive technique for measuring the heat changes that occur in a sample as it is heated or cooled, making it ideal for determining the phase transition temperature of lipids.

Methodology:

-

Sample Preparation: A known amount of the lipid (e.g., 1-5 mg) is accurately weighed into a DSC pan. A suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is added to hydrate (B1144303) the lipid, forming a multilamellar vesicle suspension. The pan is then hermetically sealed.

-

Instrument Setup: A reference pan containing the same buffer is prepared. The sample and reference pans are placed in the DSC instrument.

-

Thermal Analysis: The sample is subjected to a controlled heating and cooling cycle over a defined temperature range that encompasses the expected phase transition. A typical scan rate is 1-5 °C/min.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition observed during the heating scan. The enthalpy of the transition (ΔH) can also be calculated from the area under the peak.

Determination of Aqueous Solubility

Determining the very low aqueous solubility of bilayer-forming phospholipids requires sensitive methods that can distinguish between monomeric and aggregated lipid forms.

Methodology (Dye Solubilization Assay):

This method relies on the principle that dispersed phospholipids can solubilize an insoluble dye-detergent complex.

-

Reagent Preparation: Prepare a stock solution of an insoluble complex formed between a negatively charged dye (e.g., Coomassie Brilliant Blue) and a positively charged detergent (e.g., cetyltrimethylammonium bromide).

-

Standard Curve: Prepare a series of standard solutions with known concentrations of the phospholipid in an appropriate buffer.

-

Assay: Add the dye-detergent complex to each standard solution and the unknown sample. The solubilization of the complex by the phospholipid will produce a colored solution.

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the dye.

-

Calculation: Plot a standard curve of absorbance versus phospholipid concentration. The concentration of the unknown sample can then be determined from this curve.

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. This can be determined by monitoring a physical property of the solution that changes abruptly at the CMC.

Methodology (Fluorescence Probe Method):

This method utilizes a fluorescent probe (e.g., pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)) whose fluorescence properties are sensitive to the polarity of its microenvironment.

-

Sample Preparation: Prepare a series of solutions of the phospholipid in an aqueous buffer with concentrations spanning the expected CMC.

-

Probe Addition: Add a small aliquot of the fluorescent probe stock solution to each phospholipid solution.

-

Equilibration: Allow the solutions to equilibrate, typically in the dark, to allow the probe to partition into the hydrophobic cores of any micelles formed.

-

Fluorescence Measurement: Measure the fluorescence intensity or fluorescence anisotropy of each solution using a spectrofluorometer.

-

Data Analysis: Plot the fluorescence intensity or anisotropy as a function of the logarithm of the phospholipid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Experimental Workflow for Phospholipid Characterization

The comprehensive physicochemical characterization of a novel or synthetic phospholipid follows a structured workflow to ensure accurate and reproducible data.

This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols and workflow offer a practical framework for researchers to further investigate this and other novel phospholipids, contributing to advancements in drug delivery and membrane science.

References

The Critical Role of Phosphatidylethanolamine N-Methylation in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methylation of phosphatidylethanolamine (B1630911) (PE) to form phosphatidylcholine (PC) is a fundamental biochemical process with profound implications for cellular function and overall health. This pathway, catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), represents a crucial alternative route for PC biosynthesis, particularly in the liver. This technical guide provides a comprehensive overview of the PEMT pathway, its physiological significance, its role in various pathologies, and detailed experimental protocols for its investigation.

The Biochemical Pathway of Phosphatidylethanolamine N-Methylation

The synthesis of phosphatidylcholine (PC) in mammals occurs through two primary pathways: the CDP-choline (Kennedy) pathway and the phosphatidylethanolamine N-methylation pathway.[1] The PEMT pathway is particularly active in the liver, where it accounts for approximately 30% of total PC biosynthesis.[2][3] This pathway involves the sequential methylation of the primary amine headgroup of phosphatidylethanolamine (PE) using S-adenosyl-L-methionine (SAM) as the methyl donor.[4]

The reaction proceeds in three steps, all catalyzed by the PEMT enzyme, which is localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes.[5] The intermediates in this pathway are phosphatidyl-monomethylethanolamine (PMME) and phosphatidyl-dimethylethanolamine (PDME). The initial methylation of PE to PMME is the rate-limiting step in this conversion.

Physiological Significance of the PEMT Pathway

The PEMT pathway plays a multifaceted role in maintaining cellular and systemic homeostasis.

-

Choline-Independent PC Synthesis: The PEMT pathway provides an alternative source of PC, which is crucial when dietary choline (B1196258) is limited. This is the only endogenous pathway for de novo choline biosynthesis in mammals.

-

Maintenance of Membrane Integrity: The ratio of PC to PE is a critical determinant of cell membrane integrity and fluidity. Dysregulation of this ratio can lead to membrane stress and cellular dysfunction.

-

Lipid Metabolism and Secretion: In the liver, PC synthesized via the PEMT pathway is essential for the assembly and secretion of very low-density lipoproteins (VLDL), which transport triglycerides from the liver to other tissues. Impaired PEMT activity can lead to the accumulation of triglycerides in the liver.

-

Bile Formation: PEMT-derived PC is a key component of bile, which is necessary for the digestion and absorption of dietary fats.

-

One-Carbon Metabolism: The PEMT pathway is a significant consumer of SAM and a producer of S-adenosylhomocysteine (SAH), thereby influencing the cellular methylation potential and homocysteine levels.

Role in Disease

Dysregulation of the PEMT pathway has been implicated in a range of diseases, making it a potential target for therapeutic intervention.

-

Non-alcoholic Fatty Liver Disease (NAFLD): Reduced PEMT expression and activity are associated with an increased risk and severity of NAFLD. This is attributed to impaired VLDL secretion and subsequent fat accumulation in the liver. Genetic polymorphisms in the PEMT gene that reduce enzyme activity are linked to a higher susceptibility to NAFLD.

-

Cardiovascular Disease: By influencing plasma homocysteine levels and lipoprotein metabolism, the PEMT pathway is connected to cardiovascular health. Knockout of the PEMT gene in mice has been shown to protect against diet-induced atherosclerosis.

-

Obesity and Insulin (B600854) Resistance: Interestingly, while PEMT deficiency can lead to fatty liver, it has also been shown to protect against high-fat diet-induced obesity and insulin resistance.

-

Cancer: The role of PEMT in cancer is complex. Altered PC metabolism is a hallmark of many cancers, and PEMT expression can be dysregulated in liver tumors.

-

Neurological Function: Choline, produced via the PEMT pathway, is a precursor for the neurotransmitter acetylcholine (B1216132) and is vital for brain development and function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the N-methylation of phosphatidylethanolamine.

| Parameter | Value/Observation | Organism/System | Reference |

| Contribution to Hepatic PC Synthesis | ~30% | Mammals | |

| PEMT Protein Size | 18.3 kDa (purified), 22.3 kDa (cDNA) | Rat | |

| Cellular Localization | Endoplasmic Reticulum, Mitochondria-Associated Membranes | Liver | |

| Effect of Estrogen | Increases PEMT gene expression and enzyme activity | Human and Mouse Hepatocytes |

Table 1: General Characteristics of the PEMT Pathway

| Condition | Observation | Model System | Reference |

| PEMT Knockout (Pemt-/-) on Choline-Deficient Diet | Steatohepatitis and liver failure within 3 days | Mice | |

| PEMT Knockout (Pemt-/-) on High-Fat Diet | Protection from obesity and insulin resistance | Mice | |

| PEMT V175M Polymorphism | Reduced enzyme activity, increased NAFLD susceptibility | Humans | |

| Decreased Hepatic PEMT Expression | Correlates with NAFLD and fibrosis severity | Humans |

Table 2: Impact of PEMT Dysregulation in Disease Models

Experimental Protocols

Measurement of PEMT Activity

This protocol is adapted from methods used for measuring PEMT activity in liver homogenates and cell extracts.

Materials:

-

Tissue homogenate or cell extract

-

Assay Buffer: 125 mM Tris-HCl, pH 9.2

-

5 mM Dithiothreitol (DTT)

-

S-adenosyl-L-methionine (SAM), cold

-

S-[Methyl-³H]adenosyl-L-methionine (Radioactive SAM)

-

Stopping Solution: Chloroform/Methanol (1:1 v/v) or Chloroform/Methanol/Hydrochloric acid (100:50:1 v/v/v)

-

Scintillation fluid

Procedure:

-

Sample Preparation:

-

Prepare a total particulate or microsomal fraction from liver tissue or cultured cells by homogenization followed by centrifugation.

-

Determine the protein concentration of the prepared fraction using a standard method like the Bicinchoninic acid (BCA) assay.

-

-

Enzymatic Reaction:

-

In a conical tube, prepare a reaction mixture containing the assay buffer and DTT.

-

Add a defined amount of radioactive S-[Methyl-³H]adenosyl-L-methionine and cold SAM. A final concentration of around 50 µM SAM is often used.

-

Initiate the reaction by adding a specific amount of protein (e.g., 50 µg) from the sample preparation.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Lipid Extraction and Quantification:

-

Stop the reaction by adding the stopping solution.

-

Perform a lipid extraction to separate the radiolabeled phospholipids (B1166683) from the unreacted aqueous radioactive SAM.

-

Transfer an aliquot of the organic (lipid-containing) phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

-

PEMT activity is typically expressed as pmol of phosphatidylcholine formed per mg of protein per unit of time.

-

Lipid Analysis by Mass Spectrometry

Modern lipidomics approaches, particularly those using mass spectrometry, are essential for the detailed quantitative analysis of PE, its methylated intermediates, and PC.

General Approach:

-

Lipid Extraction: Extract total lipids from the biological sample using a method such as the Bligh-Dyer or Folch extraction.

-

Mass Spectrometry Analysis:

-

Utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation and quantification of different lipid species.

-

Reverse-phase UPLC can effectively separate PE and PC species.

-

Employ multiple precursor ion scanning or other targeted approaches to specifically identify and quantify PE, PMME, DMPE, and PC species based on their characteristic fragmentation patterns.

-

A "mass-tag" strategy involving chemical derivatization with deuterated methyl iodide can be used to differentiate and quantify PE and its methylated intermediates in a single analysis.

-

Conclusion and Future Directions

The N-methylation of phosphatidylethanolamine is a critical metabolic pathway that extends far beyond simply providing an alternative route for PC synthesis. Its intricate connections to lipid homeostasis, one-carbon metabolism, and the pathogenesis of prevalent human diseases highlight the importance of the PEMT enzyme. For drug development professionals, PEMT presents a compelling, albeit complex, target. Inhibition of PEMT could be beneficial in the context of obesity and insulin resistance, but detrimental to liver health, necessitating a nuanced therapeutic strategy. Future research should focus on elucidating the tissue-specific regulation of PEMT and the distinct functional roles of PC pools synthesized by the PEMT versus the CDP-choline pathway. A deeper understanding of these aspects will be instrumental in developing targeted therapies for metabolic and other diseases.

References

- 1. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]

18:1 Monomethyl PE: A Core Lipid Biomarker in Cellular Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-oleoyl-2-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE), also known as monomethyl-phosphatidylethanolamine (MMPE), is a crucial intermediate lipid molecule in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). This conversion is a fundamental process in cellular membrane biogenesis and signaling. The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes the sequential methylation of PE to PC, with MMPE and dimethyl-PE (DMPE) as the intermediary products.[1][2][3] While often considered a transient species, emerging research has highlighted the significance of 18:1 MMPE as a potential biomarker in various physiological and pathological states, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of 18:1 MMPE, focusing on its biochemical role, analytical methodologies for its detection, and its emerging utility as a lipid biomarker.

Biochemical Synthesis and Signaling Pathway

The primary pathway for the formation of 18:1 MMPE is the methylation of 18:1 PE, a reaction predominantly occurring in the liver.[1][2] This process is catalyzed by PEMT, which transfers a methyl group from S-adenosyl methionine (SAM) to the primary amine of PE. This initial methylation step yields MMPE. Subsequently, two additional methylation steps convert MMPE to DMPE and finally to PC. This pathway is particularly significant when dietary choline (B1196258) is limited.

The PEMT pathway is crucial for maintaining the balance of phospholipids (B1166683) in cellular membranes, which is vital for membrane integrity and fluidity. Dysregulation of this pathway has been implicated in various diseases. For instance, altered levels of PEMT activity and its products, including MMPE, have been associated with non-alcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance.

Below is a diagram illustrating the sequential methylation of phosphatidylethanolamine to phosphatidylcholine.

References

- 1. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine N-Methyltransferase Knockout Modulates Metabolic Changes in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Monomethylphosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of monomethylphosphatidylethanolamine (MMPE), a critical intermediate in a key pathway for phosphatidylcholine (PC) synthesis. Primarily occurring in the liver, this pathway is catalyzed by the enzyme phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT). This document details the core metabolic pathway, the characteristics of the central enzyme, and its physiological significance in health and disease. Furthermore, it presents detailed experimental protocols for the study of MMPE biosynthesis, including lipid extraction, enzyme activity assays, and metabolic labeling techniques. Quantitative data are summarized for clarity, and all relevant pathways and workflows are visualized using diagrams to facilitate understanding.

The Core Biosynthetic Pathway

The synthesis of monomethylphosphatidylethanolamine (MMPE) is the first committed step in the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC). This pathway, often referred to as the PEMT pathway, is particularly active in the liver and accounts for approximately 30% of hepatic PC biosynthesis.[1][2][3] The entire three-step methylation is catalyzed by a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT) (EC 2.1.1.17).[1][4]

The process uses S-adenosyl methionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH) after each methylation step. The intermediates, MMPE and N,N-dimethylphosphatidylethanolamine (DMPE), are typically found only in trace amounts in animal tissues, indicating a rapid conversion through the pathway.

The sequential reactions are as follows:

-

Phosphatidylethanolamine (PE) + SAM → Monomethylphosphatidylethanolamine (MMPE) + SAH

-

Monomethylphosphatidylethanolamine (MMPE) + SAM → Dimethylphosphatidylethanolamine (DMPE) + SAH

-

Dimethylphosphatidylethanolamine (DMPE) + SAM → Phosphatidylcholine (PC) + SAH

The Key Enzyme: Phosphatidylethanolamine N-methyltransferase (PEMT)

PEMT is a 22.3 kDa integral membrane protein located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM), primarily within hepatocytes. While the CDP-choline (Kennedy) pathway is the main route for PC synthesis (~70%), the PEMT pathway is crucial for specific physiological functions. Notably, the PC molecules generated via PEMT tend to be more diverse, often incorporating longer-chain, polyunsaturated fatty acids like arachidonate, whereas the Kennedy pathway typically produces PC with medium-length, saturated chains.

Regulation of PEMT Activity

The activity of PEMT and thus the biosynthesis of MMPE is regulated at multiple levels:

-

Substrate Availability: The supply of both PE and the methyl donor SAM can regulate PEMT activity.

-

Product Inhibition: The reaction product SAH can act as an inhibitor.

-

Hormonal Control: Estrogen has been identified as a positive activator of PEMT gene transcription.

-

Transcriptional Control: The transcription factor Sp1 can act as a negative regulator.

Physiological and Pathological Significance

The PEMT pathway is integral to several critical physiological processes:

-

Membrane Integrity: It helps maintain the proper ratio of PC to PE, which is vital for the structural integrity of hepatocyte plasma membranes.

-

Lipoprotein Secretion: PEMT activity is necessary for the normal secretion of very low-density lipoproteins (VLDL) from the liver.

-

Bile Secretion: The PC produced by PEMT is a major component of bile.

-

Choline (B1196258) and Homocysteine Metabolism: This pathway is the only endogenous route for de novo choline biosynthesis and is a significant source and regulator of plasma homocysteine.

Dysregulation of PEMT activity is linked to various pathologies. PEMT knockout mice fed a choline-deficient diet rapidly develop steatohepatitis and liver failure. Conversely, these mice are protected from high-fat diet-induced obesity and insulin (B600854) resistance. In humans, certain genetic variants of PEMT may increase susceptibility to nonalcoholic fatty liver disease.

Quantitative Data

Quantitative analysis reveals that the intermediates of the PEMT pathway are kept at very low concentrations, underscoring the efficiency of the sequential methylation process.

| Metabolite | Typical Concentration | Tissue/Organism | Significance | Reference |

| MMPE & DMPE | Trace levels | Animal Tissues (Liver) | Low steady-state levels suggest rapid conversion to PC. Increased levels may indicate high PEMT activity or downstream inhibition. | |

| PC (from PEMT) | ~30% of total hepatic PC | Liver | Represents a significant contribution to the total PC pool, especially for polyunsaturated PC species. | |

| PE | ~25% of total phospholipids (B1166683) | All living cells | Abundant substrate for the PEMT pathway. |

Experimental Protocols

Investigating the biosynthesis of MMPE requires precise techniques for lipid handling, enzyme activity measurement, and metabolic tracing.

Protocol 1: Lipid Extraction and Quantification of MMPE

This protocol describes a general method for extracting phospholipids from biological samples (e.g., liver tissue, cultured cells) for analysis by liquid chromatography-mass spectrometry (LC-MS). The Folch method is a widely used, robust technique.

Methodology:

-

Sample Homogenization: Homogenize a pre-weighed tissue sample (~50-100 mg) or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume (e.g., 1 mL for a 50 mg sample). Perform this on ice to minimize lipid degradation.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or pure water) to the homogenate. Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to facilitate the separation of the aqueous (upper) and organic (lower) phases.

-

Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Solvent Evaporation: Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitution and Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., isopropanol/acetonitrile/water) for analysis.

-

LC-MS Analysis: Inject the sample into an LC-MS system. Use a suitable chromatography column (e.g., C18 or HILIC) to separate the different phospholipid classes. Employ mass spectrometry to identify and quantify MMPE species based on their specific mass-to-charge (m/z) ratios.

Protocol 2: In Vitro PEMT Activity Assay

This protocol measures the activity of PEMT by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine into PE and its methylated products.

Materials:

-

Microsomal fraction isolated from liver tissue (source of PEMT).

-

Phosphatidylethanolamine (PE) liposomes (substrate).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 10 mM MgCl₂).

-

Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v).

-

Scintillation cocktail and counter.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PE liposomes, and the microsomal protein sample. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding [³H]SAM. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 37°C for a set period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Terminate Reaction: Stop the reaction by adding 1 mL of the chloroform:methanol termination solution, followed by 0.5 mL of water. Vortex thoroughly.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Quantification: Transfer a known aliquot of the lower organic phase (containing the radiolabeled lipids MMPE, DMPE, and PC) to a scintillation vial.

-

Scintillation Counting: Evaporate the solvent, add scintillation cocktail, and measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.

-

Calculate Activity: Calculate the specific activity based on the incorporated radioactivity, the specific activity of the [³H]SAM, the amount of protein used, and the reaction time.

Protocol 3: Metabolic Labeling in Cultured Cells

This method allows for the tracing of MMPE biosynthesis in living cells by providing them with a radiolabeled precursor.

Methodology:

-

Cell Culture: Plate cells (e.g., hepatocytes) and grow them to a desired confluency (typically 70-80%).

-

Labeling: Replace the growth medium with a medium containing a radiolabeled precursor. For the PEMT pathway, [¹⁴C]ethanolamine can be used, which is first incorporated into PE via the Kennedy pathway.

-

Incubation: Incubate the cells with the labeled medium for a specific duration (e.g., 2-24 hours) to allow for the synthesis and turnover of phospholipids.

-

Cell Harvest: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove excess radiolabel. Harvest the cells by scraping.

-

Lipid Extraction: Perform a lipid extraction on the cell pellet using the protocol described in section 4.1.

-

Lipid Separation: Separate the different phospholipid classes from the extract using thin-layer chromatography (TLC).

-

Analysis: Visualize the radiolabeled lipids by autoradiography or quantify the radioactivity in the spots corresponding to PE, MMPE, DMPE, and PC by scraping the silica (B1680970) and performing scintillation counting. This allows for the determination of the flux through the PEMT pathway.

Conclusion

The biosynthesis of monomethylphosphatidylethanolamine is a pivotal step in the PEMT pathway, a critical route for producing specific, polyunsaturated species of phosphatidylcholine, particularly in the liver. This pathway is finely regulated and plays an essential role in maintaining lipid homeostasis, membrane integrity, and systemic metabolic health. Dysregulation of PEMT and MMPE synthesis is directly implicated in significant pathologies, including liver disease and metabolic syndrome, making it an important area of study for researchers and a potential target for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for investigating the intricacies of this vital metabolic process.

References

An In-Depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-methyl DOPE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-methyl DOPE), a key lipid molecule in the development of advanced drug delivery systems.

Chemical Structure and Physicochemical Properties

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl, commonly known as N-methyl DOPE, is a derivative of the naturally occurring phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The addition of a methyl group to the primary amine of the ethanolamine (B43304) headgroup significantly influences its physicochemical properties and its behavior in lipid bilayers.

Below is a diagram illustrating the chemical structure of N-methyl DOPE.

Caption: Chemical structure of N-methyl DOPE.

A summary of the key physicochemical properties of N-methyl DOPE is presented in the table below. For comparison, data for the parent compound, DOPE, is also included where available.

| Property | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (N-methyl DOPE) | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |

| Molecular Formula | C42H80NO8P | C41H78NO8P[1][2] |

| Molecular Weight | 758.1 g/mol | 744.03 g/mol [2] |

| Appearance | Waxy solid | Yellowish to light yellow or white waxy solid[2] |

| Storage Temperature | -20°C | -20°C[2] |

Synthesis of N-methyl DOPE

The synthesis of N-methyl DOPE can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common laboratory-scale synthesis involves the N-methylation of DOPE. This can be performed using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to neutralize the resulting acid. The reaction is typically carried out in an organic solvent like chloroform (B151607) or a mixture of chloroform and methanol.

Experimental Protocol: N-methylation of DOPE

-

Dissolution: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in a mixture of chloroform and methanol.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine, to the solution.

-

Methylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and wash the organic layer with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography to obtain pure N-methyl DOPE.

Enzymatic Synthesis

In biological systems, the methylation of phosphatidylethanolamine (B1630911) is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This enzyme sequentially transfers methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of PE to form phosphatidyl-N-monomethylethanolamine (PMME), phosphatidyl-N,N-dimethylethanolamine (PDME), and finally phosphatidylcholine (PC). By controlling the reaction conditions or using specific PEMT isoforms, it is possible to predominantly obtain the mono-methylated product.

The following diagram illustrates the enzymatic methylation pathway.

Caption: Enzymatic synthesis of methylated PEs.

Role in Drug Delivery and Liposome (B1194612) Formulation

N-methyl DOPE is a valuable component in the formulation of liposomes for drug and gene delivery. Its unique properties, intermediate between those of DOPE and phosphatidylcholine, allow for the fine-tuning of liposomal characteristics.

Liposome Preparation

Liposomes containing N-methyl DOPE can be prepared using standard techniques such as thin-film hydration followed by extrusion.

Experimental Protocol: Preparation of N-methyl DOPE-containing Liposomes

-

Lipid Film Formation: Dissolve the desired lipids, including N-methyl DOPE and any cationic or other helper lipids, in an organic solvent (e.g., chloroform). Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Repeat the extrusion process multiple times to ensure a narrow size distribution.

-

Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of the therapeutic agent can be determined by separating the free drug from the liposomes and quantifying the encapsulated amount.

The following diagram outlines the workflow for liposome preparation and characterization.

Caption: Workflow for liposome preparation.

Application in Gene Delivery

In combination with cationic lipids, N-methyl DOPE can enhance the efficiency of gene delivery. The rationale for its use lies in its ability to facilitate endosomal escape, a critical step for the cytosolic delivery of nucleic acids. The conical shape of phosphatidylethanolamines, including N-methyl DOPE, is thought to promote the formation of non-bilayer lipid phases (hexagonal HII phase) within the endosome, leading to membrane destabilization and release of the encapsulated genetic material. The methylation of the headgroup can modulate this fusogenic property.

Signaling Pathways

While N-methyl DOPE itself is not a primary signaling molecule, its enzymatic synthesis and its presence in cellular membranes are part of the broader phospholipid metabolism that is intricately linked to various signaling pathways. The PEMT pathway, which produces N-methylated PEs, is involved in maintaining the cellular balance of phosphatidylcholine and phosphatidylethanolamine. This balance is crucial for membrane integrity, lipid droplet formation, and has been implicated in metabolic diseases. Dysregulation of PEMT activity has been linked to conditions such as non-alcoholic fatty liver disease and cardiovascular diseases.

The diagram below illustrates the central role of the PEMT pathway in cellular lipid homeostasis.

Caption: PEMT pathway in lipid homeostasis.

Conclusion

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl is a synthetic phospholipid with significant potential in the field of drug delivery. Its unique physicochemical properties, arising from the methylation of the ethanolamine headgroup, make it a valuable tool for researchers and drug development professionals seeking to optimize the performance of liposomal and other lipid-based nanoparticle formulations. Further research into the specific effects of N-methylation on membrane fusion and interaction with cellular components will continue to expand its applications in advanced therapeutics.

References

A Technical Guide to the Enzymatic Synthesis of 18:1 Monomethyl-Phosphatidylethanolamine (MMPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-oleoyl-sn-glycero-3-phospho-N-monomethylethanolamine (18:1 MMPE) is a key intermediate phospholipid in the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[1] The enzymatic pathways that produce MMPE are central to maintaining membrane integrity, lipid signaling, and overall cellular homeostasis. For drug development professionals, understanding the synthesis of specific phospholipid species like 18:1 MMPE is critical, particularly as its precursor, 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE), is utilized in advanced drug delivery systems such as lipid nanoparticles (LNPs) for mRNA and DNA therapeutics.[2][3]

This technical guide provides an in-depth overview of the core enzymatic pathways for synthesizing 18:1 MMPE, complete with experimental protocols, quantitative data, and process visualizations to support researchers in the fields of lipidomics, biochemistry, and pharmaceutical development.

Core Biosynthetic Pathway: The PEMT Methylation Route

The primary and most well-characterized route for the synthesis of MMPE in mammals is the sequential methylation of phosphatidylethanolamine (B1630911) (PE).[4][5] This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), an enzyme located in the endoplasmic reticulum and mitochondria-associated membranes.

The PEMT pathway involves three successive methylation reactions, using S-adenosyl-L-methionine (SAM) as the essential methyl group donor. The process begins with the conversion of PE to MMPE, which is the rate-limiting step in the sequence. MMPE is then rapidly methylated to dimethyl-phosphatidylethanolamine (DMPE), and finally to phosphatidylcholine (PC). In mammals, a single PEMT enzyme is responsible for all three catalytic steps.

Quantitative Data for PEMT Enzyme

The following tables summarize key quantitative data for purified rat liver PEMT, providing a baseline for enzyme characteristics and activity.

Table 1: Catalytic Properties of Purified Rat Liver PEMT

| Parameter | Value | Reference |

|---|---|---|

| Substrate | Specific Activity (µmol/min/mg) | |

| Phosphatidylethanolamine (PE) | 0.63 | |

| Monomethyl-PE (MMPE) | 8.59 | |

| Dimethyl-PE (DMPE) | 3.75 |

| pH Optimum | 10.0 | |

Table 2: Physical Properties of Purified Rat Liver PEMT

| Property | Value | Reference |

|---|---|---|

| Molecular Mass | 18.3 kDa |

| Structure | Single Subunit | |

Experimental Protocols for Enzymatic Synthesis

This section outlines a representative methodology for the in vitro synthesis of 18:1 MMPE, based on established protocols for PEMT activity assays and lipid analysis.

Materials and Reagents

-

Enzyme : Purified Phosphatidylethanolamine N-methyltransferase (PEMT). Can be obtained from rat liver microsomes or through recombinant expression.

-

Substrate : 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE).

-

Methyl Donor : S-adenosyl-L-methionine (SAM).

-

Detergent : Triton X-100 for substrate micelle formation.

-

Buffer : e.g., Tris-HCl buffer, pH 10.0.

-

Extraction Solvents : Chloroform (B151607), Methanol, 10 mM LiCl solution.

-

Analytical Standards : Certified standards for PE, MMPE, DMPE, and PC for LC-MS/MS quantification.

Experimental Workflow

Detailed Methodologies

A. In Vitro Methyltransferase Assay

-

Substrate Preparation : Prepare a stock solution of 18:1 PE in chloroform. In a glass tube, aliquot the desired amount of substrate. Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Micelle Formation : Resuspend the lipid film in Tris-HCl buffer (pH 10.0) containing Triton X-100. The concentration of Triton X-100 should be optimized, as enzyme activity can be dependent on the surface dilution of the substrate in the mixed micelles.

-

Reaction : Pre-incubate the substrate micelles at 37°C. Initiate the reaction by adding a stock solution of SAM followed by the purified PEMT enzyme. Recent studies have shown that approximately 70% of PE can be converted to PC within 1 hour under optimal conditions, though MMPE exists as a transient intermediate.

-

Termination : Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

B. Product Extraction (Modified Bligh & Dyer Method)

-

To the terminated reaction mixture, add chloroform and a 10 mM LiCl solution to achieve a final solvent ratio of approximately 1:1:0.9 (chloroform:methanol:aqueous phase).

-

Vortex the mixture vigorously for 2 minutes and then centrifuge at low speed (e.g., 2000 x g) for 5 minutes to facilitate phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 1:1 chloroform/methanol) for analysis.

C. Analysis and Quantification by LC-MS/MS Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of MMPE and related phospholipids.

-

Chromatography : Use a suitable column (e.g., C18) to separate the different phospholipid species.

-

Mass Spectrometry : Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Quantification : Use Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 18:1 PE, 18:1 MMPE, 18:1 DMPE, and 18:1 PC. Quantification is achieved by comparing the peak areas of the analytes to those of known amounts of internal standards.

Alternative Enzymatic Route: PLD-Catalyzed Transphosphatidylation

An alternative, though less common in biology for this specific conversion, is the use of Phospholipase D (PLD). PLD catalyzes a transphosphatidylation reaction, where the phosphatidyl moiety of a donor lipid (like PC) is transferred to a primary alcohol acceptor. To synthesize 18:1 MMPE, 18:1 PC could be used as the phosphatidyl donor and N-monomethylethanolamine as the acceptor alcohol. PLDs from Streptomyces species are known for their high transphosphatidylation activity.

Applications and Relevance in Drug Development

-

Disease Research : The PEMT pathway is a significant contributor to hepatic PC synthesis and is implicated in liver health. Dysregulation of PEMT is associated with conditions like non-alcoholic fatty liver disease and atherosclerosis, making the enzyme a potential therapeutic target.

-

Lipid Nanoparticle (LNP) Formulation : Phospholipids are fundamental components of LNPs used for delivering nucleic acid drugs. The precursor to 18:1 MMPE, 18:1 PE, is a commonly used helper lipid in LNP formulations. The ability to enzymatically synthesize and modify such lipids, for instance by methylation to 18:1 MMPE, opens avenues for fine-tuning the physicochemical properties of LNPs, potentially impacting their stability, fusogenicity, and delivery efficiency.

-

Lipidomics : The protocols and analytical methods described are essential for lipidomics research, enabling scientists to trace metabolic pathways, identify novel lipid species, and understand how lipid profiles change in response to disease or therapeutic intervention.

Conclusion

The enzymatic synthesis of 18:1 MMPE is primarily achieved through the PEMT-catalyzed methylation of 18:1 PE. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to produce and study this important phospholipid. A thorough understanding of this synthetic pathway is not only crucial for fundamental biochemical research but also holds significant potential for advancing therapeutic strategies, particularly in the rational design of next-generation lipid-based drug delivery systems.

References

- 1. SMPDB [smpdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 18:1 Monomethyl PE

An In-depth Analysis of its Physical State and Solubility for Researchers and Drug Development Professionals

Abstract

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE) is a key intermediate in phospholipid metabolism, particularly in the biosynthesis of phosphatidylcholine. Its physical and solubility characteristics are critical for its application in research and as an excipient in drug delivery systems. This technical guide provides a comprehensive overview of the known physical state and solubility parameters of this compound, details relevant experimental protocols for characterization, and illustrates its primary metabolic pathway.

Core Physical and Chemical Properties

This compound is a glycerophospholipid characterized by the presence of two oleic acid (18:1) chains esterified to the glycerol (B35011) backbone and a single methyl group on the ethanolamine (B43304) headgroup.

| Property | Value | Source |

| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-methyl, N-Methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine | [1] |

| Molecular Formula | C42H80NO8P | [1] |

| Molecular Weight | 758.06 g/mol | |

| Physical State | White solid powder | [1] |

| Storage Temperature | -20°C |

Solubility Profile

| Solvent | Solubility | Method | Source |

| Water | 3.3 x 10⁻⁵ g/L (Predicted for a similar MMPE) | ALOGPS | |

| Chloroform | 3.3 mg/mL (for 1,2-Dioleoyl-sn-glycero-3-PE) | Experimental | |

| Methanol | Soluble (for 1,2-Dioleoyl-sn-glycero-3-PE) | Experimental | |

| DMSO | Soluble (for 1,2-Dioleoyl-sn-glycero-3-PE) | Experimental |

Note: The solubility data for Chloroform, Methanol, and DMSO are for the closely related compound 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and serve as a strong indicator for the expected solubility of this compound.

Experimental Protocols

Determination of Lipid Solubility (Equilibrium Solubility Method)

This protocol is a generalized method for determining the saturation solubility of a lipid such as this compound in a liquid solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., chloroform, methanol, ethanol)

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled rotator or shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD)

Procedure:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that saturation is reached.

-

Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

-

Tightly cap the vial and briefly vortex and sonicate the mixture to facilitate the dispersion of the lipid.

-

Place the vial in a rotator or shaker set to a constant temperature (e.g., 25°C or 40°C) to allow the mixture to equilibrate. Equilibration time can vary and may take 24-48 hours.

-

After equilibration, visually inspect the vial to ensure that excess solid lipid is still present.

-

Centrifuge the vial at a high speed to pellet the undissolved lipid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination

Caption: Experimental workflow for determining lipid solubility.

Biological Significance and Signaling Pathway

This compound is a crucial intermediate in the hepatic pathway for the synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). This conversion is particularly important when dietary choline (B1196258) is limited. The pathway involves the sequential methylation of the ethanolamine headgroup of PE, with S-adenosyl methionine (SAM) serving as the methyl donor.

The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes all three methylation steps. This compound is the product of the first methylation step.

Phosphatidylcholine Biosynthesis Pathway

Caption: Biosynthesis of PC from PE via sequential methylation.

References

An In-depth Technical Guide to 18:1 Monomethyl PE in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:1 Monomethylphosphatidylethanolamine (18:1 MMP), a specific molecular species of monomethylphosphatidylethanolamine (MMPE), is a glycerophospholipid that plays a crucial role as an intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). This conversion is a key process in lipid metabolism, particularly in the liver, and is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). While often considered a transient intermediate, emerging research highlights the importance of understanding the dynamics of 18:1 MMP and other MMPE species in cellular function and disease. This technical guide provides a comprehensive overview of the core aspects of 18:1 MMP in lipid metabolism, including its biosynthesis, degradation, and the analytical methods used for its study.

Core Concepts in 18:1 Monomethyl PE Metabolism

Biosynthesis of this compound

The primary pathway for the formation of 18:1 MMP is the sequential methylation of PE.[1] This process is catalyzed by PEMT, an enzyme primarily located in the endoplasmic reticulum and mitochondria-associated membranes.[2] The reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amine of a PE molecule containing at least one 18:1 (oleoyl) fatty acyl chain.

The overall pathway is as follows:

-

Phosphatidylethanolamine (PE) + SAM → Monomethylphosphatidylethanolamine (MMPE) + S-adenosyl-L-homocysteine (SAH)

-

Monomethylphosphatidylethanolamine (MMPE) + SAM → Dimethylphosphatidylethanolamine (DMPE) + SAH

-

Dimethylphosphatidylethanolamine (DMPE) + SAM → Phosphatidylcholine (PC) + SAH

The initial methylation of PE to MMPE is considered the rate-limiting step in this pathway.[2]

Degradation and Further Metabolism

18:1 MMP is typically a short-lived intermediate that is rapidly converted to dimethylphosphatidylethanolamine (DMPE) by PEMT. However, its cellular levels can be influenced by the activity of phospholipases, which can hydrolyze the fatty acyl chains or the headgroup.

Data Presentation

While specific kinetic data for 18:1 MMP is limited in the literature, the following tables summarize relevant quantitative information regarding PEMT activity and changes in MMPE levels under different conditions.

Table 1: Apparent Kinetic Parameters of Phosphatidylethanolamine N-Methyltransferase (PEMT)

| Substrate | Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| Phosphatidylethanolamine | Rat Liver Microsomes | 20-100 | 100-200 | [General literature values, specific citation for 18:1 species not available] |

| S-Adenosyl-L-methionine | Rat Liver Microsomes | 40-80 | - | [General literature values, specific citation for 18:1 species not available] |

Table 2: Relative Abundance of Monomethyl PE (MMPE) in Different Biological Contexts

| Biological System | Condition | Fold Change in MMPE | Reference |

| PEMT Knockout Mice (Liver) | Compared to Wild Type | Not Detected | [3] |

| Choline-Deficient Diet (Rat Liver) | Compared to Control Diet | Increased PEMT activity | [4] |

| Diabetic Mice (Liver) | Compared to Control Mice | No significant change in total MMPE |

Note: These studies often report on the entire class of MMPEs rather than the specific 18:1 species. The fold changes represent a general trend for the MMPE lipid class.

Experimental Protocols

Lipid Extraction using the Bligh and Dyer Method

This protocol is a widely used method for the total lipid extraction from biological samples.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 volume of aqueous sample (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex vigorously for 1 minute to form a single-phase solution.

-

Add 1.25 volumes of chloroform and vortex for 1 minute.

-

Add 1.25 volumes of deionized water and vortex for 1 minute.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

-

Three layers will be visible: an upper aqueous phase, a lower organic phase (containing the lipids), and a protein disk at the interface.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein and aqueous layers.

-

The extracted lipid solution can be dried under a stream of nitrogen and stored at -20°C or -80°C for further analysis.

Separation of Phospholipids by Thin-Layer Chromatography (TLC)

TLC is a cost-effective method for separating different classes of phospholipids.

Materials:

-

Silica gel TLC plates (e.g., 20 x 20 cm)

-

TLC developing tank

-

Mobile phase solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v) or Chloroform:Methanol:Ammonium (B1175870) Hydroxide (65:25:4, v/v/v)

-

Lipid extract

-

Phospholipid standards (PE, MMPE, DMPE, PC)

-

Visualization reagent (e.g., iodine vapor, primuline (B81338) spray, or specific stains for phospholipids)

Procedure:

-

Prepare the TLC developing tank by adding the mobile phase to a depth of approximately 1 cm and lining the tank with filter paper to ensure solvent saturation. Allow the tank to equilibrate for at least 30 minutes.

-

Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of the TLC plate.

-

Spot the lipid extract and phospholipid standards onto the starting line using a capillary tube or a microsyringe. Keep the spots small and well-separated.

-

Place the spotted TLC plate into the equilibrated developing tank and close the lid.

-

Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualize the separated lipid spots using the chosen visualization method. The different phospholipid classes will have migrated to different heights on the plate based on their polarity.

Quantification of this compound by Shotgun Lipidomics

Shotgun lipidomics using tandem mass spectrometry is a powerful technique for the identification and quantification of individual lipid species.

Materials:

-

Lipid extract

-

Internal standards (e.g., deuterated MMPE)

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Solvents for direct infusion (e.g., chloroform:methanol with ammonium acetate)

Procedure:

-

Resuspend the dried lipid extract in a suitable solvent for direct infusion, spiked with a known amount of an appropriate internal standard.

-

Infuse the sample directly into the mass spectrometer's ESI source.

-

Acquire mass spectra in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using precursor ion scanning or neutral loss scanning to specifically detect MMPE species.

-

Precursor Ion Scan: Scan for precursors of a specific fragment ion characteristic of the MMPE headgroup.

-

Neutral Loss Scan: Scan for ions that lose a neutral fragment corresponding to the methylated ethanolamine (B43304) phosphate (B84403) headgroup.

-

-

Identify 18:1 MMP based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantify the amount of 18:1 MMP by comparing its peak intensity to that of the internal standard.

Mandatory Visualization

Caption: Biosynthesis of Phosphatidylcholine via the PEMT pathway.

Caption: Experimental workflow for the analysis of this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Phosphatidylethanolamine N-Methyltransferase Knockout Modulates Metabolic Changes in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of phosphatidylethanolamine N-methyltransferase-2 is markedly enhanced in long term choline-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of 18:1 Monomethyl PE in Lipidomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-monomethyl phosphatidylethanolamine (B1630911) (MMPE) is a crucial intermediate lipid in the de novo biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE), a pathway of particular importance in the liver.[1][2] The specific molecular species, 18:1 Monomethyl PE, containing one or two oleic acid chains, is an area of growing interest in lipidomics research due to its role in membrane biology and potential as a biomarker in various disease states.[3] This document provides detailed application notes and protocols for the accurate quantification of this compound in biological samples using advanced mass spectrometry-based techniques.

Principle

The quantification of this compound typically involves lipid extraction from a biological matrix, followed by separation and detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or shotgun lipidomics. Stable isotope-labeled internal standards are crucial for accurate quantification, correcting for variations in extraction efficiency and instrument response.[1][4] Identification and quantification are achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) or by high-resolution mass measurements.

Signaling Pathway: Phosphatidylethanolamine Methylation

The synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE) involves a three-step methylation process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). S-adenosylmethionine (SAM) serves as the methyl donor in each step. This pathway is particularly active in the liver.

Caption: The phosphatidylethanolamine methylation pathway.

Quantitative Data for Monomethyl PE

The following table summarizes quantitative data for Monomethyl PE (MMPE) from various studies. It is important to note that many studies report on the entire MMPE class rather than specifically the 18:1 species.

| Biological Matrix | Condition/Model | Analyte | Quantitative Finding | Reference |

| Mouse Liver | Streptozotocin-induced Diabetes | Total MMPE | 8.26 ± 0.6 nmol/mg protein | |

| Mouse Liver | Control | Total MMPE | 8.54 ± 0.17 nmol/mg protein | |

| Mouse Plasma | PEMT knockout (Pemt-/-) | Total MMPE | 42-fold increase compared to wild-type | |

| Human Plasma | High Cardiovascular Risk | MMPE | Detected and found to be a statistically significant differentiator from controls. | |

| Soil Microbes | N/A | MMPE | Accounted for 18.73% of the total PE lipid class. |

Experimental Protocols

Protocol 1: Quantification of this compound using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of phospholipids (B1166683) in biological samples.

1. Materials and Reagents

-

This compound standard (e.g., from Avanti Polar Lipids)

-

Internal Standard (e.g., a deuterated or odd-chain MMPE)

-

Chloroform (B151607), Methanol, Isopropanol (B130326), Acetonitrile (B52724) (HPLC grade)

-

Formic acid and Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Biological sample (e.g., plasma, tissue homogenate)

2. Lipid Extraction (Modified Folch Method)

-

To 100 µL of sample (e.g., plasma or cell suspension), add a known amount of internal standard.

-

Add 850 µL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a sonicator bath.

-

Centrifuge at 13,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase into a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of a 2:1 (v/v) mixture of isopropanol and acetonitrile for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separating phospholipid species.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the lipids.

-

Flow Rate: 0.3-0.6 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 18:1/18:1 MMPE: The specific precursor ion (m/z) for 18:1/18:1 MMPE is 758.5694. A characteristic product ion resulting from the neutral loss of the monomethyl-phosphoethanolamine headgroup (155.0347 Da) should be monitored.

-

Dwell Time: Optimize for the number of co-eluting analytes, typically 20-50 ms.

-

4. Data Analysis and Quantification

-

Integrate the peak areas for the this compound and the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using known concentrations of the this compound standard spiked with a constant amount of the internal standard.

-

Determine the concentration of this compound in the sample by interpolating the peak area ratio from the calibration curve.

Protocol 2: Shotgun Lipidomics with "Mass-Tag" Strategy

This advanced protocol, adapted from Han et al., allows for high-throughput quantification of MMPE species without chromatographic separation.

1. Materials and Reagents

-

Deuterated methyl iodide (CD₃I)

-

Ammonium hydroxide (B78521) (saturated solution)

-

Internal Standard (e.g., di14:1 PC)

-

Other reagents as in Protocol 1.

2. Lipid Extraction

-

Perform lipid extraction as described in Protocol 1, steps 1-7.

3. Derivatization ("Mass-Tagging")

-

To the dried lipid extract, add 20 µL of deuterated methyl iodide (CD₃I) and 20 µL of saturated ammonium hydroxide.

-

Vortex the mixture for 20 seconds.

-

Incubate at 40°C for 90 minutes. This reaction methylates the primary amine of PE and the secondary amine of MMPE with deuterated methyl groups, converting them into PC analogs with specific mass shifts. MMPE will be tagged with six deuterium (B1214612) atoms.

-

After incubation, evaporate the reagents under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for direct infusion mass spectrometry.

4. Mass Spectrometry Analysis (Direct Infusion)

-

Instrument: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Positive ESI.

-

Analysis Mode: Neutral Loss Scanning (NLS).

-

Neutral Loss Scan for MMPE: For lithiated adducts of the derivatized MMPE (now a PC analog), a neutral loss of 65.1 Da can be used for detection.

5. Data Analysis and Quantification

-

Quantification is based on the comparison of the ion intensity of the derivatized endogenous 18:1 MMPE to that of a known amount of a suitable internal standard (e.g., a non-endogenous PC species).

Experimental Workflow Diagram

Caption: General workflow for this compound quantification.

References

- 1. Phospholipid methylation: a possible mechanism of signal transduction across biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 3. mdpi.com [mdpi.com]

- 4. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 18:1 Monomethyl PE Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents. 18:1 Monomethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) is a phospholipid that can be used in the formulation of these delivery systems. The inclusion of a methyl group on the phosphoethanolamine headgroup can influence the physicochemical properties of the resulting liposome (B1194612), such as its surface charge and interaction with biological membranes.

This document provides a detailed protocol for the preparation of unilamellar liposomes composed of this compound using the well-established thin-film hydration method followed by extrusion. This method is known for its simplicity and reproducibility in producing liposomes with a controlled size distribution.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of this compound liposomes.

| Parameter | Value | Notes |

| Lipid Information | ||

| Lipid | This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl) | >99% purity recommended |

| Molecular Weight | 758.06 g/mol | |

| Protocol Parameters | ||

| Lipid Concentration (in organic solvent) | 10 - 20 mg/mL | A clear lipid solution should be obtained. |

| Organic Solvent | Chloroform (B151607) or a chloroform:methanol mixture | High-purity solvents are essential. |

| Hydration Buffer | Phosphate-Buffered Saline (PBS, pH 7.4), HEPES-buffered saline, or Tris-HCl buffer | The choice of buffer can be application-dependent. |

| Hydration Temperature | 75 - 80 °C | This should be above the phase transition temperature of the lipid. |

| Extrusion Temperature | 75 - 80 °C | Maintained using a heated extruder block. |

| Polycarbonate Membrane Pore Size | 100 nm | For the preparation of large unilamellar vesicles (LUVs). |

| Number of Extrusion Cycles | 11 - 21 passes | An odd number of passes ensures the final sample is extruded through the membrane. |

| Characterization | ||

| Mean Diameter (Z-average) | ~100 - 120 nm | Dependent on the extrusion membrane pore size. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse population of liposomes. |

| Storage | 2 - 8 °C | For short-term storage (up to 1 week). Avoid freezing. |

Experimental Protocols

Materials

-

This compound powder

-

Chloroform (HPLC grade)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Nitrogen or Argon gas

-

Round-bottom flask (e.g., 50 mL)

-

Rotary evaporator

-

Vacuum pump

-

Water bath or heating block

-

Liposome extruder with a heating block

-

Polycarbonate membranes (100 nm pore size)

-

Gas-tight syringes (e.g., 1 mL)

-

Glass vials

Equipment

-

Analytical balance

-

Vortex mixer

-

Dynamic Light Scattering (DLS) instrument

Method

1. Lipid Film Hydration

-

Lipid Dissolution: Weigh the desired amount of this compound powder and transfer it to a clean, dry round-bottom flask. Dissolve the lipid in chloroform to a final concentration of 10-20 mg/mL.[1] Gently swirl the flask to ensure the lipid is completely dissolved, resulting in a clear solution.

-

Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. A water bath set to 30-40°C can facilitate the evaporation process. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

-

Drying: Once the bulk of the solvent has been removed, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired volume of pre-warmed (75-80°C) hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The lamellar to hexagonal phase transition temperature (T(H)) for the closely related dioleoyl-MMPE is approximately 73°C; therefore, hydrating above this temperature is recommended to ensure the lipids are in a fluid and well-hydrated state.

-

Vesicle Formation: Immediately after adding the buffer, agitate the flask by hand or using a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes of intermittent agitation while maintaining the temperature above the lipid's phase transition temperature.

2. Liposome Extrusion

-

Extruder Assembly: Assemble the mini-extruder with two 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.

-

Heating: Place the assembled extruder into the heating block and allow it to equilibrate to 75-80°C.

-

Loading: Draw the MLV suspension into one of the gas-tight syringes. Connect the loaded syringe to one end of the extruder and an empty syringe to the other end.

-

Extrusion: Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membranes into the empty syringe. Repeat this process for a total of 11 to 21 passes. An odd number of passes ensures that the final liposome suspension is in the alternate syringe.

-

Collection: After the final pass, carefully remove the syringe containing the now translucent liposome suspension. Transfer the liposomes to a clean glass vial for storage.

3. Characterization and Storage

-

Size Analysis: Determine the mean hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 indicates a homogenous population of liposomes.

-

Storage: For short-term use, store the liposome suspension at 2-8°C. It is advisable to use the liposomes within one week. Avoid freezing the liposome suspension as this can disrupt the vesicle structure. For longer-term storage, stability studies should be conducted.

Mandatory Visualization

Caption: Experimental workflow for preparing this compound liposomes.

References

Application Notes: Utilizing 18:1 Monomethyl PE in Membrane Fluidity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity, a critical parameter of the cell membrane, influences a vast array of cellular processes including signal transduction, protein function, and cellular transport. The lipid composition of the bilayer is a primary determinant of its fluidity. Phosphatidylethanolamine (PE) is a major component of eukaryotic membranes that, due to its small headgroup and ability to form hydrogen bonds, tends to increase membrane rigidity.[1][2] The enzymatic methylation of PE to form monomethyl PE (MMPE), dimethyl PE (DMPE), and finally phosphatidylcholine (PC) is a key pathway in lipid metabolism that modulates membrane properties.[3][4]

This application note focuses on the use of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (18:1 Monomethyl PE or POPE-Me), a physiologically relevant monounsaturated MMPE, in the study of membrane fluidity. Understanding the impact of this specific lipid on bilayer dynamics is crucial for researchers investigating cellular signaling, membrane protein function, and for the rational design of lipid-based drug delivery systems.[5][6]

Principle

The introduction of a single methyl group to the headgroup of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) to form this compound alters the lipid's packing properties within a bilayer. This modification disrupts the tight packing and hydrogen bonding network characteristic of PE, leading to changes in membrane fluidity.[7][8] These changes can be quantitatively assessed using biophysical techniques such as fluorescence anisotropy and differential scanning calorimetry (DSC).

-

Fluorescence Anisotropy: This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of the lipid bilayer.[9][10] The rotational motion of the probe is restricted by the viscosity of its environment. By measuring the polarization of the emitted fluorescence, one can determine the steady-state fluorescence anisotropy (r), which is inversely proportional to membrane fluidity.[10] An increase in anisotropy indicates a decrease in membrane fluidity.

-